molecular formula C9H14O3 B3381296 2-Cyclopropyl-3-oxobutyric acid ethyl ester CAS No. 22396-14-1

2-Cyclopropyl-3-oxobutyric acid ethyl ester

Cat. No. B3381296
CAS RN: 22396-14-1
M. Wt: 170.21 g/mol
InChI Key: AWQFDRSQMHGUKB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-oxobutyric acid ethyl ester is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

Esters, such as this compound, can be synthesized through a process known as esterification . This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol in the presence of water . This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters are known for their diverse physical and chemical properties . They are often pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . Esters are less reactive towards nucleophiles than either acid chlorides or anhydrides . They are also polar but do not engage in hydrogen bonding, making them intermediate in boiling points between the nonpolar alkanes and the alcohols .

Mechanism of Action

The mechanism of action for esters involves the formation of a tetrahedral intermediate during the esterification process . In this process, a carboxylic acid reacts with an alcohol in the presence of a catalyst to produce an ester . The reaction is slow and reversible .

Safety and Hazards

While specific safety and hazard information for 2-Cyclopropyl-3-oxobutyric acid ethyl ester is not available, general safety data for similar esters can provide some insight . For instance, esters can be highly flammable and may cause serious eye irritation . They may also cause drowsiness or dizziness . It’s important to handle these chemicals with care, using appropriate personal protective equipment and following safe laboratory practices.

Future Directions

The future directions in the field of ester chemistry are vast and promising . For instance, recent advances in the transesterification of β-keto esters have been reported, which could have significant implications for the synthesis of complex molecules . Furthermore, the development of new strategies for the generation of t-butoxide nucleophiles using sodium chelate of ester moiety (1,3-chelation) facilitates a nucleophilic acyl substitution reaction via a tetrahedral intermediate . These advancements could pave the way for new synthetic methodologies and applications in the future.

properties

IUPAC Name

ethyl 2-cyclopropyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)8(6(2)10)7-4-5-7/h7-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQFDRSQMHGUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22396-14-1
Record name ethyl 2-cyclopropyl-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-3-oxobutyric acid ethyl ester
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2-Cyclopropyl-3-oxobutyric acid ethyl ester
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2-Cyclopropyl-3-oxobutyric acid ethyl ester
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2-Cyclopropyl-3-oxobutyric acid ethyl ester
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2-Cyclopropyl-3-oxobutyric acid ethyl ester
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2-Cyclopropyl-3-oxobutyric acid ethyl ester

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